molecular formula CH4F3NO3S B1286459 Ammonium trifluoromethanesulfonate CAS No. 38542-94-8

Ammonium trifluoromethanesulfonate

Cat. No.: B1286459
CAS No.: 38542-94-8
M. Wt: 167.11 g/mol
InChI Key: BMWDUGHMODRTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium trifluoromethanesulfonate is a useful research compound. Its molecular formula is CH4F3NO3S and its molecular weight is 167.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Performance Enhancement in Fuel Cells

Ammonium trifluoromethanesulfonate (ATFMS) has been identified as a useful additive in phosphoric acid-based proton exchange membrane fuel cells. Its incorporation into the cathode improves oxygen reduction reaction (ORR) at the Pt catalyst, enhancing the overall cell performance. This improvement is especially notable when operating at higher temperatures, such as 150 °C. Long-term stability (over 600 hours) has also been observed with the use of ATFMS, suggesting its practicality for fuel cell applications (Hong et al., 2009).

Catalyst in Organic Synthesis

In organic chemistry, scandium trifluoromethanesulfonate, a closely related compound to this compound, has been employed as a highly effective Lewis acid catalyst. It is particularly useful for the acylation of alcohols with acid anhydrides and for the esterification of alcohols by carboxylic acids. Its application is significant in selective macrolactonization of omega-hydroxy carboxylic acids, showcasing its versatility in facilitating various chemical reactions (Ishihara et al., 1996).

Sonochemical Degradation Enhancement

The combination of ammonium perfluorooctanoate (a related compound) and persulfate oxidant under ultrasonic irradiation has been studied for its efficiency in decomposing environmental pollutants. This method demonstrates enhanced decomposition rates and is particularly effective in breaking down persistent and bioaccumulative contaminants in aqueous solutions (Hao et al., 2014).

Applications in Fuel Cell Technology

This compound has been investigated for its role in high-temperature proton exchange membrane fuel cells. It was found that ATFMS could lead to inhibition of the oxygen reduction reaction (ORR) in the presence of phosphoric acid. However, the addition of polyvinylidene difluoride (PVDF) showed improvements in performance, highlighting the complex interactions of ATFMS in fuel cell systems and the potential for optimization in such technologies (Holst-Olesen et al., 2014).

Protic Ionic Liquid in Fuel Cells

Research has also delved into the use of protic ionic liquids, like diethylmethylthis compound, in non-humidified fuel cells operating at intermediate temperatures. These ionic liquids exhibit high activity for fuel cell electrode reactions and have shown promise as potential electrolytes in H2/O2 fuel cells. The findings suggest their viability as alternatives to more traditional fuel cell electrolytes (Lee et al., 2010).

Safety and Hazards

Ammonium trifluoromethanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water .

Future Directions

Ammonium trifluoromethanesulfonate has been used as a new molecule in the coordination interaction to achieve a more grain-ordered crystal structure . Through the strong chemical interaction between the Sn 2+ cation and ATMS anion, the Sn 2+ precursor-based crystal phase was controlled . This facilitated unprecedented two-step synthesis of the CsSnI 3 perovskite crystal and solar cell application, which revealed better device stability than conventional methods reported to date .

Mechanism of Action

Target of Action

Ammonium trifluoromethanesulfonate, also known as ammonium triflate, is primarily used as a dopant in the preparation of flexible polymer electrolyte films . It also serves as a cathode additive in proton exchange membrane (PEM) fuel cells . The primary targets of this compound are therefore the polymer electrolyte films and the platinum catalyst in PEM fuel cells.

Mode of Action

In the context of polymer electrolyte films, this compound acts as a dopant, enhancing the properties of the film . As a cathode additive in PEM fuel cells, it increases the local oxygen concentration near the platinum catalyst, thereby enhancing the performance of the fuel cell .

Biochemical Pathways

Its role in enhancing the performance of pem fuel cells suggests that it may influence the electrochemical reactions occurring at the cathode of the fuel cell .

Result of Action

The primary result of the action of this compound is the enhancement of the performance of the systems in which it is used. In the case of polymer electrolyte films, it improves the properties of the film . In PEM fuel cells, it enhances the performance of the cell by increasing the local oxygen concentration near the platinum catalyst .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure. It is a highly stable compound with good solubility in water and many organic solvents . It can decompose to produce toxic gases at high temperatures . Therefore, it should be handled and stored under appropriate conditions to ensure its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Ammonium trifluoromethanesulfonate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used as a dopant in the preparation of polymer electrolyte films, which are essential in proton exchange membrane (PEM) fuel cells . The compound enhances the local oxygen concentration near the platinum catalyst, thereby improving the performance of the fuel cells . Additionally, this compound is effective as a semiconductor and is useful in the synthesis of symmetrical pincer ligands from the group of m-terphenyl compounds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of perovskite solar cells, this compound is used to control the crystal phase of the Sn2+ precursor-based crystal, leading to better device stability . This indicates that the compound can modulate cellular processes at the molecular level, thereby impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The triflate group in this compound is an excellent leaving group used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . The anion owes its stability to resonance stabilization, which causes the negative charge to be spread symmetrically over the three oxygen atoms . This stabilization is further enhanced by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is thermally very stable, with a melting point of 224-226°C . Its stability and degradation over time can influence its long-term effects on cellular function. For instance, in in vitro studies, the compound’s stability ensures consistent performance in various applications, such as in the preparation of polymer electrolyte films . In in vivo studies, the long-term effects on cellular function need to be further investigated to understand its full impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. For example, other ammonium compounds, such as ammonium chloride, have been shown to influence bronchial secretions and respiratory function in animal models . Therefore, similar studies on this compound are necessary to determine its safe and effective dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, in methanotrophs, ammonium sources can upregulate hydroxylamine dehydrogenase and overall central metabolic activity . This suggests that this compound may influence similar metabolic pathways, affecting the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s stability and solubility properties facilitate its distribution in various cellular compartments . Understanding the transport mechanisms can provide insights into its localization and accumulation within cells, which is crucial for its effective application in biochemical processes.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, ammonium transporters in Dictyostelium discoideum are localized on the plasma membrane and membranes of subcellular organelles, such as endolysosomes and phagosomes . This localization is essential for the compound’s role in cellular processes and its overall biochemical activity.

Properties

IUPAC Name

azanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWDUGHMODRTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578805
Record name Ammonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38542-94-8
Record name Ammonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.92 g of phenyltrimethoxysilane, 72.42 g of tetraethoxysilane, 22.05 g of methyltriethoxysilane, 0.61 g of the 30% methanol solution of trimethoxysilylpropyltrimethylammonium trifluoromethanesulfonate, and 150 g of acetone were charged into a 500 mL flask to be dissolved and the resultant mixed solution was warmed while stirring the mixed solution with a magnetic stirrer to reflux. Next, 33.11 g of 0.01 M hydrochloric acid was added to the mixed solution. The mixed solution was subjected to the reaction for 240 minutes and then the resultant reaction solution was cooled down to room temperature. Then, 200 g of propylene glycol monoethyl ether was added to the reaction solution, and ethanol and methanol as reaction by-products, acetone, water, and hydrochloric acid were distilled off under reduced pressure to obtain a hydrolysis-condensation product. The polymer thus obtained corresponded to Formula (VII-30):
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
72.42 g
Type
reactant
Reaction Step One
Quantity
22.05 g
Type
reactant
Reaction Step One
Name
trimethoxysilylpropyltrimethylammonium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
33.11 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium trifluoromethanesulfonate
Reactant of Route 2
Ammonium trifluoromethanesulfonate
Reactant of Route 3
Ammonium trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.